PEG₂ Linker Provides Optimal Degrader Geometry
The PEG₂ linker in Conjugates 15 is structurally identical to the linker used in SNIPER(ABL)-39, which degrades BCR-ABL protein with a DC₅₀ of 10 nM and has an IC₅₀ of 0.54 nM for growth inhibition . In contrast, the PEG₃-linked SNIPER(ABL)-33 shows a 30-fold weaker degradation DC₅₀ of 0.3 µM, despite using a closely related ABL inhibitor (HG-7-85-01) and the same LCL161-derived IAP ligand . This demonstrates that the PEG₂ linker length, as incorporated in Conjugates 15, provides a productive geometry for cIAP1/XIAP-mediated degradation that is not universally shared by longer PEG linkers.
| Evidence Dimension | Degradation DC₅₀ of BCR-ABL in SNIPER analogs using the same IAP ligand scaffold but different linkers |
|---|---|
| Target Compound Data | SNIPER(ABL)-39 (PEG₂ linker, Dasatinib warhead): BCR-ABL DC₅₀ = 10 nM; IC₅₀ = 0.54 nM |
| Comparator Or Baseline | SNIPER(ABL)-33 (PEG₃ linker, HG-7-85-01 warhead): BCR-ABL DC₅₀ = 0.3 µM |
| Quantified Difference | PEG₂-based degrader is 30-fold more potent than PEG₃-based degrader (DC₅₀ 10 nM vs. 300 nM) |
| Conditions | Cell-based BCR-ABL degradation assay; linker length as single variable between PEG₂ and PEG₃ across related compound pairs; data from published studies by Demizu, Ohoka, and Naito groups |
Why This Matters
Selecting Conjugates 15 locks in the PEG₂ geometry that has been empirically validated in sub-nanomolar IAP-based degraders, avoiding the potency loss observed with longer PEG linkers in matched chemical series.
